2-(1,3,4-Oxadiazol-2-yl)pyridine
Overview
Description
2-(1,3,4-Oxadiazol-2-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring. The oxadiazole ring is a five-membered ring containing one oxygen atom and two nitrogen atoms.
Mechanism of Action
Target of Action
The primary targets of 2-(1,3,4-Oxadiazol-2-yl)pyridine are various microbial strains. The compound has shown promising antibacterial and antifungal properties . It has demonstrated activity against E. coli and P. aeruginosa bacterial strains, as well as C. albicans and A. clavatus fungal strains . These targets play a crucial role in causing infections and diseases, and the compound’s interaction with them can lead to their inhibition, thereby preventing or treating the infections.
Mode of Action
It is known that 1,3,4-oxadiazole derivatives, which include this compound, exhibit a wide range of biological activities . They interact with nucleic acids, enzymes, and globular proteins . This interaction can lead to the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Biochemical Pathways
The compound affects various biochemical pathways, leading to downstream effects that contribute to its antimicrobial activity. The 1,3,4-oxadiazole ring, a significant class of aromatic heterocyclic compounds, can be found in the structures of diverse drugs . This ring has better electrical and charge-transport characteristics, and numerous functional groups can be easily incorporated into the relatively rigid oxadiazole ring . This allows the compound to interact with various biochemical pathways effectively.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of various microbial strains. It has shown promising antibacterial and antifungal properties . The compound’s interaction with its targets leads to changes at the molecular and cellular levels, inhibiting the growth of the microbes and potentially leading to their death.
Biochemical Analysis
Biochemical Properties
These activities may be attributed to their interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
Some 1,3,4-oxadiazole derivatives have shown promising antibacterial and antifungal properties . These compounds were found to be effective against certain bacterial strains such as E. coli and P. aeruginosa, and fungal strains such as C. albicans and A. clavatus .
Molecular Mechanism
1,3,4-oxadiazole derivatives have been found to exhibit a wide range of biological activities, which could be attributed to their interactions with various biomolecules . These interactions could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,4-Oxadiazol-2-yl)pyridine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of pyridine-2-carboxylic acid hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For example, the use of phosphorus oxychloride (POCl3) as a dehydrating agent can facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and reaction conditions is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1,3,4-Oxadiazol-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole derivatives with additional functional groups, while reduction can yield partially or fully reduced products .
Scientific Research Applications
2-(1,3,4-Oxadiazol-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors and anticancer agents.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another isomer of oxadiazole with different biological activities and chemical properties.
1,2,5-Oxadiazole: This isomer also exhibits unique properties and applications.
Pyridine Derivatives: Compounds containing the pyridine ring with various substituents can have similar or distinct biological activities
Uniqueness
2-(1,3,4-Oxadiazol-2-yl)pyridine is unique due to its specific combination of the pyridine and oxadiazole rings, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in drug development and materials science, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-pyridin-2-yl-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-2-4-8-6(3-1)7-10-9-5-11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALSWZGKGWLKDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296429 | |
Record name | 2-(1,3,4-Oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13428-22-3 | |
Record name | NSC109300 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3,4-Oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 2-(1,3,4-oxadiazol-2-yl)pyridine in the context of this research?
A1: The synthesis of this compound serves as a crucial step in the multi-step synthesis of the final target compounds, 6-(1,3,4-oxadiazol-2-yl)-N-arylylpyridin-3-amines. The researchers successfully obtained this intermediate by cyclizing 5-bromopyridine-2-carbohydrazide (1) with Triethoxyorthophosphoricacid. [] This intermediate then undergoes further reaction with triphenylpalladiumchloride to yield the desired final products. Therefore, the synthesis of this compound is essential for accessing the target compounds, which may possess interesting biological activities.
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